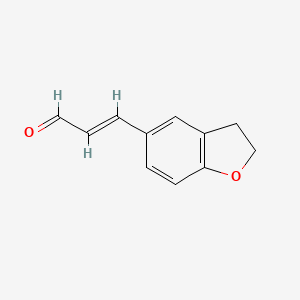

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde

Description

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde (IUPAC name: (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylaldehyde) is an α,β-unsaturated aldehyde featuring a dihydrobenzofuran moiety fused to an acrylaldehyde backbone. This compound is synthesized via dehydrogenative β-arylation of saturated aldehydes using transient directing groups, achieving moderate yields (~53%) . The dihydrobenzofuran ring introduces steric and electronic effects, distinguishing it from simpler aryl-substituted acrylaldehydes.

Propriétés

Formule moléculaire |

C11H10O2 |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enal |

InChI |

InChI=1S/C11H10O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,6,8H,5,7H2/b2-1+ |

Clé InChI |

KENRJRQZQGCSKF-OWOJBTEDSA-N |

SMILES isomérique |

C1COC2=C1C=C(C=C2)/C=C/C=O |

SMILES canonique |

C1COC2=C1C=C(C=C2)C=CC=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde typically involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is carried out in pyridine at 100°C for 5 hours. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using a mixture of isopropanol and chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the acrylaldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid.

Reduction: 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

While a specific, detailed article focusing solely on the applications of "3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde" is not available within the provided search results, the search results do provide information on benzofuran derivatives and related compounds, which can help deduce potential applications and research directions.

Understanding Benzofurans and Their Derivatives

Benzofuran and its derivatives are a major group of biologically active heterocyclic compounds found in nature . These compounds have demonstrated a wide range of biological activities, making them important in medicinal chemistry .

Biological Activities and Medicinal Chemistry

Benzofuran derivatives exhibit multiple biological activities, suggesting their potential as cancer chemo-preventive agents and in cancer therapy to sensitize tumor cells . They also play a vital role in HIV treatment and act as anti-viral, anti-microbial, anti-fungal, and anti-allergic agents. Additionally, they are used in oestrogenic and anti-platelet activities and in modulating the regulation of anti-inflammatory activities .

Specific Examples of Benzofuran Derivatives and Their Applications

- (E)-3-((2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acryl aldehyde: This analog extracted from Crataegus pinnatifida seeds showed cytotoxic potential against HT-1080 human cancer cell lines, with an IC50 of 8.86 μM compared to the positive control 5-fluorouracil (IC50 = 35.62 μM) .

- 2-(4′-hydroxybenzyl)-5,6-methylenedioxy-benzofuran: Two new benzofuran derivatives isolated from the heartwood of D. odorifera inhibited the levels of proinflammatory mediators NO, PGE2, TNF-α, and IL-1β, resulting in decreased iNOS and COX-2 when BV2 microglia were stimulated by LPS at a dose of 1 μg/mL .

- 3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol: This compound acted as a specific inhibitor of 5-lipoxygenase with an IC50 value of 0.08 μM against the soluble rat enzyme but was inactive against cyclooxygenase .

- 6-methoxy-3-phenylbenzofuran-5-ol: Displayed protective effects with an EC50 value of 3.09 μM .

Lignostilbene Dioxygenases (LSDs)

LSDs are iron-dependent oxygenases involved in the catabolism of lignin-derived stilbenes . They catalyze the cleavage of compounds like 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)acrylaldehyde (DCA-L) to yield 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)acrylate (DCA-C) .

Selective Synthesis of Benzofuran Isomers

A method for the highly selective synthesis of benzofuran isomers has been developed based on the rearrangement of 2-hydroxychalcones . This approach produced not only 3-acylbenzofuran but also 3-formylbenzofuran with high selectivity from 2,3-dihydrobenzofuran .

Mécanisme D'action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Research Implications

Comparative studies highlight its synthetic accessibility and structural versatility relative to simpler acrylaldehydes, warranting further exploration in catalysis and medicinal chemistry .

Activité Biologique

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde features a benzofuran moiety which is known for its diverse biological activities. The structure can be represented as follows:

1. Anticancer Properties

Recent studies have indicated that compounds containing the benzofuran structure exhibit significant anticancer properties. In particular, derivatives of 2,3-dihydrobenzofuran have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study demonstrated that derivatives of 2,3-dihydrobenzofuran, including those related to 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde, exhibited potent antitumor activity. The compound was noted to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in various biological processes. Notably, it has shown promise as an inhibitor of mushroom tyrosinase, an enzyme critical in melanin production.

Table 1: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde | TBD | TBD |

| Kojic Acid | 24.09 | Reference |

In preliminary tests, the compound exhibited competitive inhibition against tyrosinase with an IC50 value lower than that of kojic acid, indicating superior efficacy .

3. Cannabinoid Receptor Agonism

The compound has also been explored for its interaction with cannabinoid receptors. Research indicates that certain benzofuran derivatives act as selective agonists for cannabinoid receptor type 2 (CB2), which are implicated in anti-inflammatory responses without central side effects .

Table 2: CB2 Agonist Activity

| Compound | CB2 Agonist Activity | Reference |

|---|---|---|

| MDA104 (related derivative) | Potent Agonist | |

| 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde | TBD | TBD |

Mechanistic Insights

The mechanisms underlying the biological activities of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Enzyme Interaction : Modulating enzymatic activity related to melanin synthesis and inflammation.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.